molecular formula C7H7NOS B1419549 2-Cyclopropylthiazole-5-carbaldehyde CAS No. 877385-86-9

2-Cyclopropylthiazole-5-carbaldehyde

Cat. No. B1419549
M. Wt: 153.2 g/mol
InChI Key: ORNIFVGIJQCIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropylthiazole-5-carbaldehyde” is a heterocyclic compound that belongs to the thiazole family. It has a molecular weight of 153.2 and its IUPAC name is 2-cyclopropyl-1,3-thiazole-5-carbaldehyde . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Cyclopropylthiazole-5-carbaldehyde” is 1S/C7H7NOS/c9-4-6-3-8-7 (10-6)5-1-2-5/h3-5H,1-2H2 . This indicates the molecular formula of the compound is C7H7NOS .


Physical And Chemical Properties Analysis

“2-Cyclopropylthiazole-5-carbaldehyde” is a solid compound . It is light-brown to brown in color . .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Cyclopropylthiazole-5-carbaldehyde, similar to other thiazole derivatives, has been studied for its chemical synthesis and properties. For example, N,N-Disubstituted 2-aminothiazole-5-carbaldehydes have been investigated for their structural features, showing the adoption of specific conformations and significant mesomeric interactions between functional groups (Gillon et al., 1983).

Biological Evaluation

  • The biological evaluation of thiazole derivatives, which include compounds like 2-Cyclopropylthiazole-5-carbaldehyde, has been a subject of research. For instance, thiazole-substituted thiosemicarbazide derivatives have been synthesized and screened for their antimycobacterial activity, showing potential as antibacterial agents (Abhale et al., 2017).

Synthetic Applications

  • Thiazole derivatives are also significant in synthetic chemistry. Research on compounds like 2-Cyclopropylthiazole-5-carbaldehyde includes exploring their utility in creating complex heterocyclic systems and their applications in various synthetic processes. A study on related thiazole derivatives demonstrated their utility in synthesizing novel compounds with potential non-linear optic applications (Hrobárik et al., 2004).

Potential for Novel Compound Synthesis

  • The thiazole ring, an integral part of 2-Cyclopropylthiazole-5-carbaldehyde, is a versatile component in medicinal chemistry and organic synthesis. Research on various thiazole derivatives, including 2-nitrothiazoles and carbaldehyde analogs, has led to the development of new compounds with diverse applications, ranging from potential antimicrobial agents to materials with specific electronic properties (Borthwick et al., 1973).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement associated with the compound is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNIFVGIJQCIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669224
Record name 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylthiazole-5-carbaldehyde

CAS RN

877385-86-9
Record name 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylthiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylthiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylthiazole-5-carbaldehyde
Reactant of Route 4
2-Cyclopropylthiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylthiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Cyclopropylthiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.